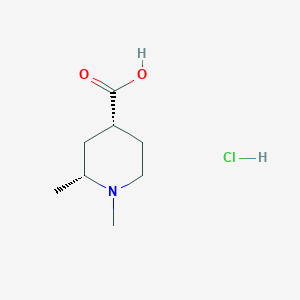Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride
CAS No.: 2307486-98-0
Cat. No.: VC6296243
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2307486-98-0 |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 |
| IUPAC Name | (2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-6-5-7(8(10)11)3-4-9(6)2;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7-;/m1./s1 |
| Standard InChI Key | OQHFZECFUQVVFE-ZJLYAJKPSA-N |
| SMILES | CC1CC(CCN1C)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted by methyl groups at the 1- and 2-positions and a carboxylic acid moiety at the 4-position. The stereochemistry is defined by the (2R,4R) configuration, indicating the relative spatial arrangement of the methyl and carboxylic acid groups. The hydrochloride salt enhances solubility and stability, making it preferable for industrial applications .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | ~193.67 g/mol (estimated) | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in polar solvents | |
| Stability | Hygroscopic; store dry |
The stereochemical designation "rel" indicates the relative configuration, distinguishing it from enantiomeric forms .
Synthetic Methodologies
Patent-Based Synthesis
A Chinese patent (CN103524401A) outlines a route for synthesizing stereospecific piperidinecarboxylic acids . While the patent focuses on (2R,4R)-4-methyl-2-piperidinecarboxylic acid, analogous steps can be adapted for the target compound:
-
Reductive Amination: A ketone precursor is reduced to form the piperidine ring.
-
Methylation: Introduction of methyl groups at positions 1 and 2 via alkylating agents.
-
Carboxylation: Oxidation or hydrolysis to install the carboxylic acid at position 4.
-
Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride .
Challenges in Stereochemical Control
Achieving the (2R,4R) configuration requires chiral catalysts or resolution techniques. Asymmetric hydrogenation and enzymatic resolution are commonly employed to ensure enantiopurity, though these methods increase production costs .
Industrial Applications
Pharmaceutical Intermediates
The compound is a key building block in synthesizing veterinary and human pharmaceuticals. Suppliers such as NGL Fine-Chem Ltd (India) and Guangzhou Hanfang Pharmaceutical Co., Ltd (China) highlight its role in producing custom intermediates for global drug manufacturers .
Drug Delivery Systems
Structurally related piperidine hydrochlorides, such as 1,4-dimethyl derivatives, are used in cationic lipid scaffolds for RNA/DNA delivery. These lipids enhance tissue-targeted drug delivery while minimizing toxicity, a strategy applicable to the 1,2-dimethyl variant.
| Supplier | Location | Specialty |
|---|---|---|
| NGL Fine-Chem Ltd | India | Veterinary and human pharmaceuticals |
| Tebu | France | High-purity chemical synthesis |
| Jiangsu Yize Medical Technology | China | Custom intermediates |
Data from echemi.com and ChemicalBook indicate robust demand in Asia and Europe .
Future Directions
Research Opportunities
-
Stereoselective Catalysis: Developing cost-effective methods for enantiopure synthesis.
-
Oncology Applications: Exploring its use in tumor-targeted drug delivery systems.
Regulatory Considerations
Increasing regulatory scrutiny on chiral impurities in pharmaceuticals necessitates advanced analytical methods (e.g., chiral HPLC) for quality control .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume